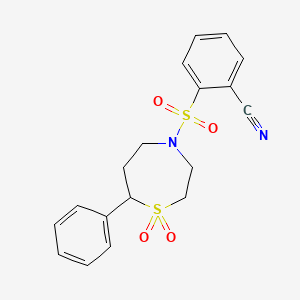

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

2-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c19-14-16-8-4-5-9-18(16)26(23,24)20-11-10-17(25(21,22)13-12-20)15-6-2-1-3-7-15/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONPRDPPWPVFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiazepane derivative with a sulfonyl chloride, followed by the introduction of a benzonitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specialized properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzonitrile groups can form strong interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on heterocyclic cores, substituents, functional groups, and spectral properties. Key analogs include 1,2,4-triazole-thiones (from ) and fluorinated sulfonamides (from ), though the latter differ significantly in backbone complexity.

Table 1: Structural and Analytical Comparison

Key Findings:

Triazoles exhibit tautomerism (thione ↔ thiol), which influences reactivity and stability, whereas the thiazepane structure lacks such tautomeric behavior, simplifying its chemical predictability .

Functional Groups :

- The benzonitrile group in the target compound introduces a strong electron-withdrawing effect via its nitrile (-C≡N) moiety, distinct from the 2,4-difluorophenyl substituents in triazoles, which exert electron-withdrawing effects through inductive mechanisms .

- Both the target and triazoles share sulfonyl groups, but the fluorinated polymers in prioritize hydrophobicity and chemical inertness from perfluoroalkyl chains, limiting their structural similarity .

Spectral Properties :

- The IR spectrum of the target compound would show characteristic S=O stretches (~1250 cm⁻¹) and a C≡N stretch (~2230 cm⁻¹) , absent in triazoles, which instead exhibit C=S (~1250 cm⁻¹) and NH (~3278–3414 cm⁻¹) bands .

- Fluorinated sulfonamides () display additional C=O stretches (~1730 cm⁻¹) from ester/acrylate groups, absent in the target .

Synthetic Routes :

- Triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, while fluorinated sulfonamides rely on radical polymerization . The thiazepane core in the target likely requires distinct methods, such as ring-closing metathesis or nucleophilic substitution.

Potential Applications: The target’s nitrile and sulfonyl groups may enhance binding to cysteine proteases or kinases, whereas triazoles are explored as antimicrobials due to their thione reactivity . Fluorinated sulfonamides are typically used in surfactants or coatings, reflecting divergent applications .

Biological Activity

The compound 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a complex organic molecule that belongs to the class of thiazepane derivatives. Its structural features include a thiazepane ring, a sulfonyl group, and a benzonitrile moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

The molecular formula of This compound is , with a molecular weight of approximately 342.40 g/mol. The presence of the dioxido group enhances its reactivity, while the thiazepane ring provides a unique framework for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Gene Expression Regulation : The compound may affect gene expression related to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazepane have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .

Anticancer Potential

Studies have demonstrated that thiazepane derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. For example, related compounds have been shown to inhibit tumor growth in specific cancer models .

Neuropharmacological Effects

Emerging evidence suggests that compounds within this class may possess neuropharmacological properties. For instance, some studies have indicated anxiolytic effects mediated through interactions with serotonin receptors . This opens avenues for exploring their potential in treating anxiety disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazepane derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to This compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with thiazepane derivatives led to a significant reduction in cell viability. The IC50 values ranged from 15 µM to 25 µM depending on the specific derivative tested .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazepane Derivative A | Contains sulfur and nitrogen | Antimicrobial | High selectivity against certain bacteria |

| Thiazepane Derivative B | Similar ring structure | Anticancer | Induces apoptosis in specific cancer cell lines |

| Thiazole-Based Compound | Thiazole ring instead of thiazepane | Anti-inflammatory | Effective in reducing cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.